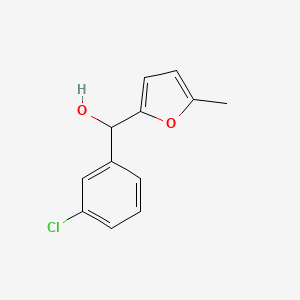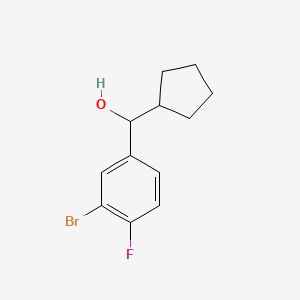
Cyclohexyl (2,6-difluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl (2,6-difluorophenyl)methanol is an organic compound with the molecular formula C13H16F2O It is characterized by a cyclohexyl group attached to a methanol moiety, which is further connected to a 2,6-difluorophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl (2,6-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2,6-difluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Cyclohexyl (2,6-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclohexyl (2,6-difluorophenyl)methane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cyclohexyl (2,6-difluorophenyl)ketone or aldehyde.
Reduction: Cyclohexyl (2,6-difluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexyl (2,6-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Cyclohexyl (2,6-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the cyclohexyl and difluorophenyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
- Cyclohexyl (2,6-difluorophenyl)methanone
- Cyclohexyl (2,6-difluorophenyl)ethanol
- Cyclohexyl (2,6-difluorophenyl)amine
Uniqueness
Cyclohexyl (2,6-difluorophenyl)methanol is unique due to the presence of both cyclohexyl and difluorophenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
cyclohexyl-(2,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNSAGHBRGSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(n-Propylthio)phenyl]ethanol](/img/structure/B7892958.png)

![1-[2-(n-Butylthio)phenyl]ethanol](/img/structure/B7892969.png)

![N-[(quinolin-4-yl)methyl]cyclobutanamine](/img/structure/B7892975.png)









